molecular formula C17H17BrF3NO3 B611603 USP25および28阻害剤 AZ-2

USP25および28阻害剤 AZ-2

カタログ番号 B611603
分子量: 420.2 g/mol
InChIキー: FUYSDKCEPZFKSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

USP25 and 28 inhibitor AZ-2 is a selective inhibitor of USP28 (IC 50 = 0.6 μM, K d = 0.2 - 3.7 μM) and USP25 (IC 50 = 0.7 μM) . It has been identified as a potent inhibitor with broad-spectrum anti-cancer activity .


Synthesis Analysis

The synthesis of USP25/28 inhibitors involved screening a synthetic compound library, which led to the discovery of three lead compounds, CT1001-1003 . These compounds were optimized, resulting in CT1018, a stronger inhibitor . Further optimization led to the development of CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .


Molecular Structure Analysis

The molecular structure of the inhibitors is influenced by the methylation of the 3-amino group. Semi-methylation of the 3-amino group is critical for the inhibitory activity . CT1113 contains a chiral center, and one enantiomer is much more potent than another .

科学的研究の応用

アルツハイマー病治療

USP25阻害は、アルツハイマー病の病態を改善することが示されています {svg_1} {svg_2}. これは、APP(アミロイド前駆体タンパク質)の処理とAβ(アミロイドベータ)の生成の調節を通じて達成されます {svg_3} {svg_4}. USP25阻害剤AZ-2は、5×FADマウスの脳におけるアミロイド沈着を減少させる実験で使用されています {svg_5} {svg_6}. これは、USP25がアルツハイマー病の薬物開発のための潜在的な薬理学的標的として役立つことを示唆しています {svg_7} {svg_8}.

ダウン症の研究

研究によると、ダウン症(DS)または21トリソミーは、早期発症型アルツハイマー病の重要なリスク要因の1つです {svg_9} {svg_10}. 21番染色体にコードされている脱ユビキチン化酵素USP25は、アルツハイマー病の発症に重要な役割を果たすことが判明しています {svg_11} {svg_12}. したがって、AZ-2によるUSP25の阻害は、ダウン症の研究における有望なアプローチとなる可能性があります {svg_13} {svg_14}.

APPの処理

USP25は、APPとBACE1のユビキチン化とリソソーム分解を減少させることで、APPのβ切断とAβの生成を促進することが判明しています {svg_15} {svg_16}. したがって、USP25阻害剤AZ-2の使用は、APPの処理に関する貴重な洞察を提供する可能性があります {svg_17} {svg_18}.

BACE1の調節

BACE1(β部位APP切断酵素1)は、アルツハイマー病の開発における重要な酵素です {svg_19} {svg_20}. USP25は、BACE1のユビキチン化とリソソーム分解を調節することが判明しています {svg_21} {svg_22}. したがって、USP25阻害剤AZ-2の使用は、BACE1の調節を研究する上で役立ちます {svg_23} {svg_24}.

アミロイド沈着

USP25は、アミロイド沈着に役割を果たすことが判明しています {svg_25} {svg_26}. USP25阻害剤AZ-2の使用は、5×FADマウスの脳におけるアミロイド沈着を減少させることが示されています {svg_27} {svg_28}. これは、USP25阻害剤は、アミロイド沈着を特徴とする状態の研究と治療に使用できる可能性があることを示唆しています {svg_29} {svg_30}.

薬物開発

アルツハイマー病の発症におけるUSP25の役割とそのAPP処理とBACE1調節への影響を考えると、AZ-2のようなUSP25阻害剤は、アルツハイマー病の治療のための新しい薬物の開発において貴重になる可能性があります {svg_31} {svg_32}.

作用機序

Target of Action

The primary targets of the USP25 and 28 inhibitor AZ-2 are the ubiquitin-specific proteases 25 (USP25) and 28 (USP28) . These enzymes play diverse roles in regulating protein stability and cellular homeostasis . They catalyze the hydrolysis and removal of ubiquitin chains from target proteins, which is crucial in various disease processes, including cancer, immune responses to viral infections, and neurodegeneration .

Mode of Action

AZ-2 is a selective, noncompetitive, dual inhibitor of USP25 and USP28 . It exhibits selectivity for USP25 and USP28 over other deubiquitinating enzyme (DUB) family members . The compound interacts with its targets and dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro .

Biochemical Pathways

The action of AZ-2 affects several biochemical pathways. For instance, upon stimulation of TLR4 by LPS, USP25 specifically reverses the Lys48-linked ubiquitination of TRAF3 mediated by the E3 ubiquitin ligase inhibitor of apoptosis 2 (cIAP2) . This deubiquitination enhances the activation of the transcription factor interferon regulatory factor 3 (IRF3) but attenuates TLR4-induced activation of nuclear .

Pharmacokinetics

It is known that az-2 is orally active , suggesting that it can be absorbed through the digestive tract

Result of Action

The action of AZ-2 leads to several molecular and cellular effects. It dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro and induces cell death . In a mouse Alzheimer’s disease model, AZ-2 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ-2. For instance, in a mouse model, AZ-2 was shown to attenuate colitis and tumorigenesis . .

将来の方向性

The ubiquitin proteasome system, with the ubiquitin-specific proteases (USPs) representing one of the more attractive target classes within the area, is widely postulated to be a new and important field of drug discovery for the future . The finding that USP28 is required for c-Myc stability suggests that USP28 inhibition may represent a novel approach to targeting this so far undruggable oncogene . Thus, it is hoped that these probes and data presented herein will further advance our understanding of the biology and tractability of DUBs as potential future therapeutic targets .

生化学分析

Biochemical Properties

“USP25 and 28 inhibitor AZ-2” interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . The nature of these interactions is noncompetitive, meaning that “USP25 and 28 inhibitor AZ-2” binds to a site other than the active site of the enzymes, altering their conformation and reducing their activity .

Cellular Effects

“USP25 and 28 inhibitor AZ-2” has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by reducing the levels of certain proteins, such as c-Myc, in colon carcinoma cells . This can lead to cell death, with EC50 values reported to be between 18 and 20 μM .

Molecular Mechanism

The molecular mechanism of action of “USP25 and 28 inhibitor AZ-2” involves binding interactions with the enzymes USP25 and USP28 . This binding alters the conformation of the enzymes, inhibiting their activity and leading to changes in gene expression . Specifically, “USP25 and 28 inhibitor AZ-2” has been shown to induce degradation of the c-Myc protein, a transcription factor involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “USP25 and 28 inhibitor AZ-2” have been observed to change over time . For example, it has been shown to reduce c-Myc levels in a concentration-dependent manner, with the reduction occurring within 1-2 hours of treatment .

Dosage Effects in Animal Models

The effects of “USP25 and 28 inhibitor AZ-2” have been studied in animal models, with the compound shown to attenuate colitis and tumorigenesis . The specific effects observed can vary with different dosages, although detailed dosage-dependent effects in animal models are not currently available in the literature.

Metabolic Pathways

“USP25 and 28 inhibitor AZ-2” is involved in the ubiquitin-proteasome pathway . It interacts with the enzymes USP25 and USP28, which are part of the deubiquitinating enzyme family involved in the removal of ubiquitin from proteins .

特性

IUPAC Name

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYSDKCEPZFKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
USP25 and 28 inhibitor AZ-2
Reactant of Route 2
Reactant of Route 2
USP25 and 28 inhibitor AZ-2
Reactant of Route 3
Reactant of Route 3
USP25 and 28 inhibitor AZ-2
Reactant of Route 4
USP25 and 28 inhibitor AZ-2
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
USP25 and 28 inhibitor AZ-2
Reactant of Route 6
Reactant of Route 6
USP25 and 28 inhibitor AZ-2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。